molecular formula C17H25NO2 B14041453 Tert-butyl 4,4-dimethyl-1,3,4,5-tetrahydro-2H-benzo[C]azepine-2-carboxylate

Tert-butyl 4,4-dimethyl-1,3,4,5-tetrahydro-2H-benzo[C]azepine-2-carboxylate

Cat. No.: B14041453
M. Wt: 275.4 g/mol
InChI Key: QLIYICJBQHUDQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4,4-dimethyl-1,3,4,5-tetrahydro-2H-benzo[C]azepine-2-carboxylate is a complex organic compound that belongs to the class of azepines Azepines are seven-membered heterocyclic compounds containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4,4-dimethyl-1,3,4,5-tetrahydro-2H-benzo[C]azepine-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the tert-butyl and dimethyl groups through alkylation reactions. The reaction conditions often require careful control of temperature, pH, and solvent to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. The industrial synthesis may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4,4-dimethyl-1,3,4,5-tetrahydro-2H-benzo[C]azepine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl 4,4-dimethyl-1,3,4,5-tetrahydro-2H-benzo[C]azepine-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4,4-dimethyl-1,3,4,5-tetrahydro-2H-benzo[C]azepine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4,4-dimethyl-1,3,4,5-tetrahydro-2H-benzo[C]azepine-2-carboxylate is unique due to its specific structural features, such as the tert-butyl and dimethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

tert-butyl 4,4-dimethyl-3,5-dihydro-1H-2-benzazepine-2-carboxylate

InChI

InChI=1S/C17H25NO2/c1-16(2,3)20-15(19)18-11-14-9-7-6-8-13(14)10-17(4,5)12-18/h6-9H,10-12H2,1-5H3

InChI Key

QLIYICJBQHUDQF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2CN(C1)C(=O)OC(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.